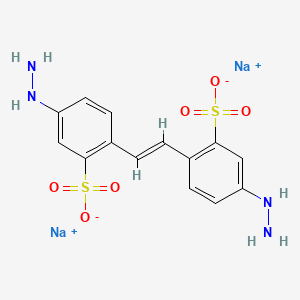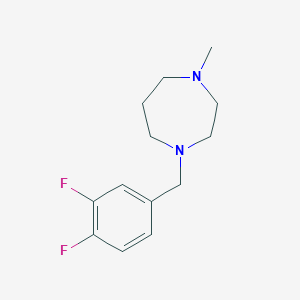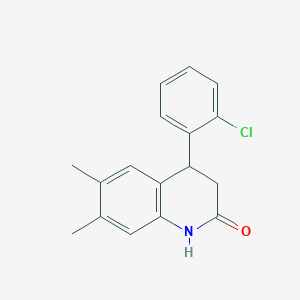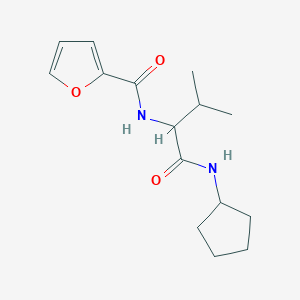![molecular formula C16H23N3O4S B5361715 1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5361715.png)
1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide, also known as ADMP, is a chemical compound that has been studied for its potential therapeutic applications. ADMP belongs to the class of piperidinecarboxamide compounds, which have been found to have various biological activities.
科学研究应用
1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiology. In oncology, this compound has been found to have anti-tumor activity by inhibiting the growth of cancer cells. In neurology, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, this compound has been found to have vasodilatory effects and can be used to treat hypertension.
作用机制
The mechanism of action of 1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of phosphodiesterases (PDEs), which are enzymes involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process. This compound has also been found to increase the levels of acetylated histones, which are involved in the regulation of gene expression. In addition, this compound has been found to increase the levels of cyclic nucleotides such as cAMP and cGMP, which are involved in various physiological processes such as vasodilation and neurotransmitter release.
实验室实验的优点和局限性
1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to have low toxicity in animal studies. However, this compound has some limitations for lab experiments. It is a highly hydrophobic compound and can be difficult to dissolve in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential as a vasodilator for the treatment of hypertension. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
合成方法
The synthesis of 1-acetyl-N-{4-[(dimethylamino)sulfonyl]phenyl}-4-piperidinecarboxamide involves the reaction of 4-(dimethylamino)sulfonylbenzoyl chloride with 4-piperidinecarboxamide in the presence of a base. The resulting product is then acetylated to obtain this compound. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
属性
IUPAC Name |
1-acetyl-N-[4-(dimethylsulfamoyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-12(20)19-10-8-13(9-11-19)16(21)17-14-4-6-15(7-5-14)24(22,23)18(2)3/h4-7,13H,8-11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMIRGPIVWUDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5361650.png)

![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methylbenzyl)piperazine](/img/structure/B5361653.png)
![dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5361657.png)


![4-(3-chloro-4-methoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5361668.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5361674.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5361677.png)

![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5361690.png)

